3-Chloro-4-isobutoxy-benzylamine
Overview
Description
3-Chloro-4-isobutoxy-benzylamine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a chloro group, an isobutoxy group, and a benzylamine moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It is structurally similar to benzylamine , which is known to interact with human proteins such as Trypsin-1 and Trypsin-2 . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
Benzylamine derivatives typically act as ligands, binding to their target proteins and modulating their activity .
Biochemical Pathways
A related compound, 3-chloro-4-hydroxybenzoic acid, is known to be involved in the biosynthesis of ambigol, a polychlorinated aromatic compound, in the cyanobacterium fischerella ambigua . This process involves several steps, including chorismate biosynthesis via the shikimate pathway, conversion of chorismate to 4-hydroxybenzoic acid, and subsequent chlorination .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-isobutoxy-benzylamine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cellular or tissue context. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by the choice of boron reagents and the reaction conditions .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-isobutoxy-benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions at the benzylic position, which can influence the activity of enzymes and proteins it interacts with . These interactions often involve the formation of covalent bonds, leading to changes in the structure and function of the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in changes in the enzyme’s catalytic activity and overall cellular function . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its activity over time . Additionally, long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels . High doses of this compound can result in toxicity, affecting vital organs and leading to adverse physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues, affecting their function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isobutoxy-benzylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and isobutyl bromide.
Formation of Isobutoxy Group: The hydroxyl group of 3-chloro-4-hydroxybenzaldehyde is alkylated with isobutyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-isobutoxybenzaldehyde.
Reduction to Benzylamine: The aldehyde group of 3-chloro-4-isobutoxybenzaldehyde is then reduced to the corresponding benzylamine using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isobutoxy-benzylamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzylamine derivatives with different functional groups.
Scientific Research Applications
3-Chloro-4-isobutoxy-benzylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzylamine: Similar structure but with a hydroxyl group instead of an isobutoxy group.
4-Isobutoxybenzylamine: Lacks the chloro group present in 3-Chloro-4-isobutoxy-benzylamine.
3-Chloro-4-methoxybenzylamine: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
This compound is unique due to the combination of its chloro, isobutoxy, and benzylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[3-chloro-4-(2-methylpropoxy)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-5,8H,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNTZWOJGJGGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)CN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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